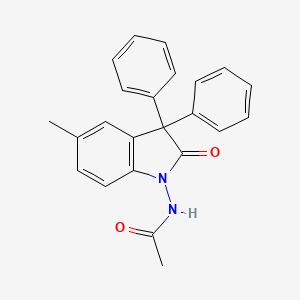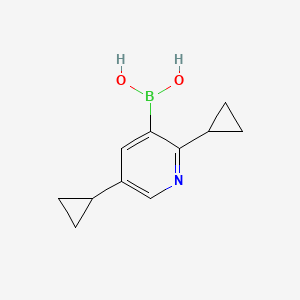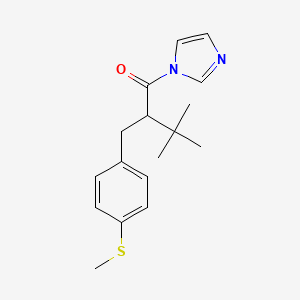
1H-Imidazole, 1-(3,3-dimethyl-2-((4-(methylthio)phenyl)methyl)-1-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one is a complex organic compound that features an imidazole ring, a dimethyl group, and a methylthio-substituted benzyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Imidazol-1-yl)-3-methylbutan-1-one: Similar structure but lacks the dimethyl and methylthio groups.
1-(1H-Imidazol-1-yl)-2-phenylethanone: Contains a phenyl group instead of the methylthio-substituted benzyl group.
Uniqueness
1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylthio group enhances its potential as an antimicrobial agent, while the dimethyl group increases its stability and solubility in organic solvents .
Propiedades
Número CAS |
89372-85-0 |
|---|---|
Fórmula molecular |
C17H22N2OS |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-imidazol-1-yl-3,3-dimethyl-2-[(4-methylsulfanylphenyl)methyl]butan-1-one |
InChI |
InChI=1S/C17H22N2OS/c1-17(2,3)15(16(20)19-10-9-18-12-19)11-13-5-7-14(21-4)8-6-13/h5-10,12,15H,11H2,1-4H3 |
Clave InChI |
OCHIWWCYMNEIJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC1=CC=C(C=C1)SC)C(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


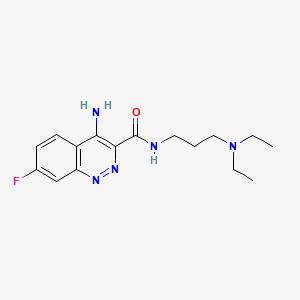
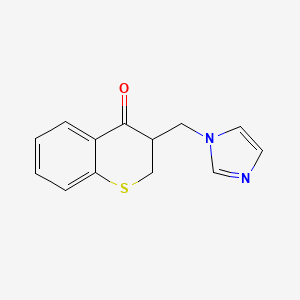

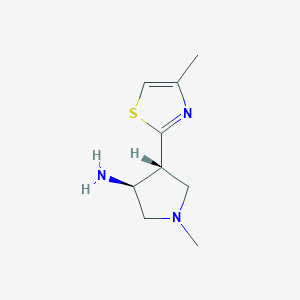
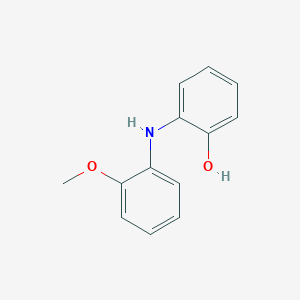

![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)
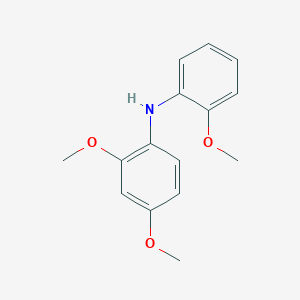
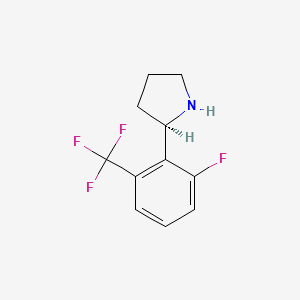

![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)
